molecular formula C16H24N2O4 B600991 N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine CAS No. 138247-43-5

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine

Cat. No.: B600991
CAS No.: 138247-43-5
M. Wt: 308.37
InChI Key:
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Description

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring both an amino group and a carboxyl group, making it a versatile building block in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid and (S)-1-carboxy-3-phenylpropylamine.

    Coupling Reaction: The amino group of (S)-1-carboxy-3-phenylpropylamine is coupled with the carboxyl group of (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Coupling: Utilizing automated peptide synthesizers to handle large volumes of reagents and solvents.

    Purification: Employing high-performance liquid chromatography (HPLC) for purification to achieve high purity levels.

    Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitroso derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation Products: Oximes or nitroso derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

    (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid: A lysine derivative with similar structural features.

    (S)-3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin): Another chiral amino acid derivative used in the treatment of neurological disorders.

Uniqueness: N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMLWRZFHGSOZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-43-5
Record name N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138247435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-(S)-1-CARBOXY-3-PHENYLPROPYL-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW3H7HBJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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